molecular formula C13H17N3O5 B12096958 5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

Cat. No.: B12096958
M. Wt: 295.29 g/mol
InChI Key: MSEVXYXOTORDHV-UHFFFAOYSA-N
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Description

5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinyl group, an oxo group, and a phenylmethoxycarbonylamino group attached to a pentanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azides, while reduction of the oxo group can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .

Scientific Research Applications

5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The phenylmethoxycarbonylamino group can enhance the compound’s binding affinity and specificity for its targets. These interactions can result in various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique hydrazinyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C13H17N3O5/c14-16-12(19)10(6-7-11(17)18)15-13(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,20)(H,16,19)(H,17,18)

InChI Key

MSEVXYXOTORDHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NN

Origin of Product

United States

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